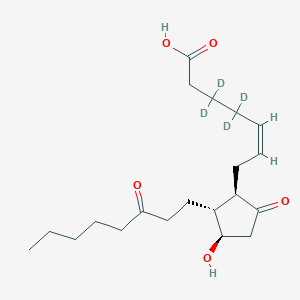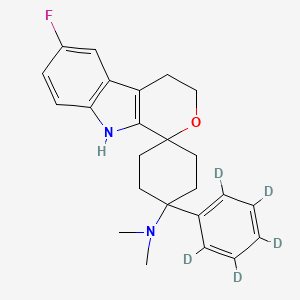
Cebranopadol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cebranopadol-d5 is a deuterated analog of cebranopadol, a novel first-in-class analgesic with highly potent agonistic activity at nociceptin/orphanin FQ peptide and opioid receptors . This compound is designed to provide effective pain relief with a better side effect profile compared to traditional opioids .
Métodos De Preparación
The synthesis of cebranopadol-d5 involves the incorporation of deuterium atoms into the cebranopadol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for this compound are not widely published, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .
Análisis De Reacciones Químicas
Cebranopadol-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Cebranopadol-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of cebranopadol.
Biology: Employed in biological studies to understand the interaction of cebranopadol with various receptors and its effects on cellular processes.
Medicine: Investigated for its potential use in pain management, particularly in conditions where traditional opioids are less effective or have undesirable side effects.
Industry: Utilized in the development of new analgesic drugs with improved efficacy and safety profiles.
Mecanismo De Acción
Cebranopadol-d5 exerts its effects by binding to and activating multiple opioid receptors, including the mu, delta, and kappa opioid receptors, as well as the nociceptin/orphanin FQ peptide receptor . This multi-receptor activity results in potent analgesic effects with a reduced risk of side effects such as respiratory depression and addiction .
Comparación Con Compuestos Similares
Cebranopadol-d5 is unique in its multi-receptor activity, which distinguishes it from other opioid analgesics that typically target only one or two receptors. Similar compounds include:
Morphine: A traditional opioid that primarily targets the mu opioid receptor.
Fentanyl: A synthetic opioid that also primarily targets the mu opioid receptor but is much more potent than morphine.
Buprenorphine: A partial agonist at the mu opioid receptor and an antagonist at the kappa opioid receptor.
This compound’s ability to activate multiple receptors provides a broader range of analgesic effects and a better side effect profile compared to these traditional opioids .
Propiedades
Fórmula molecular |
C24H27FN2O |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
6-fluoro-N,N-dimethyl-1'-(2,3,4,5,6-pentadeuteriophenyl)spiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine |
InChI |
InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3/i3D,4D,5D,6D,7D |
Clave InChI |
CSMVOZKEWSOFER-DKFMXDSJSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCC3(CC2)C4=C(CCO3)C5=C(N4)C=CC(=C5)F)N(C)C)[2H])[2H] |
SMILES canónico |
CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




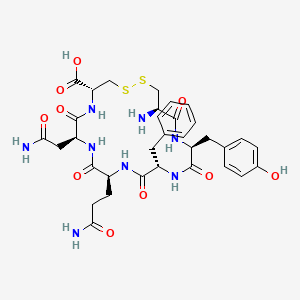

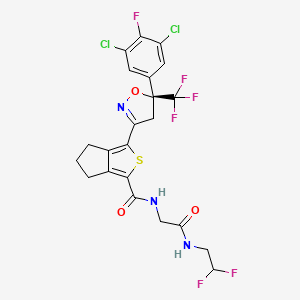
![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B12429112.png)
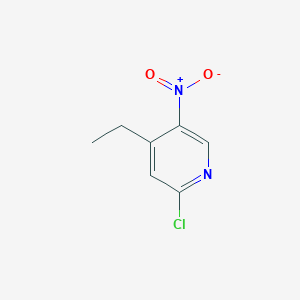
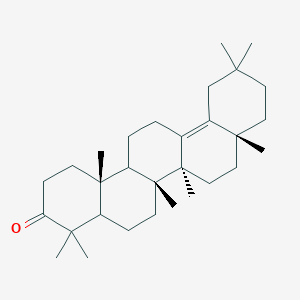
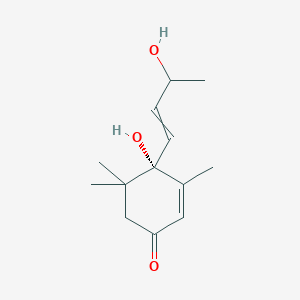

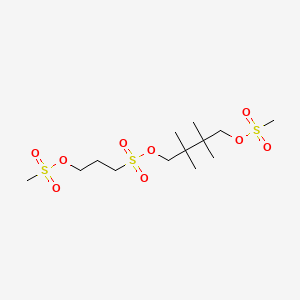
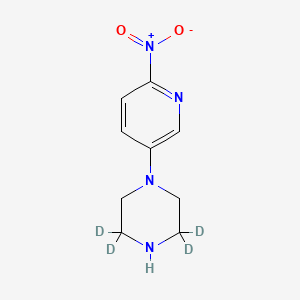
![1-(3-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12429162.png)
